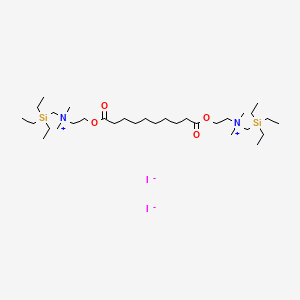

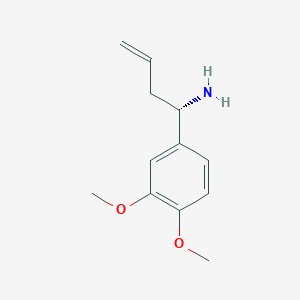

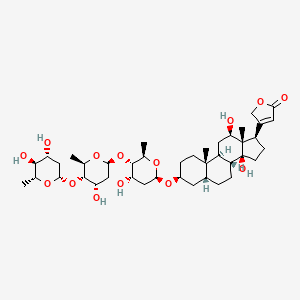

![molecular formula C32H34O19 B13772028 2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)

2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is primarily utilized in the formulation of enteric coatings for tablets and capsules, which allows the medication to pass through the acidic environment of the stomach without dissolving, and then dissolve in the more basic environment of the intestine . This property makes it valuable for controlled release formulations.

Métodos De Preparación

The most common method to prepare cellulose acetate phthalate involves the reaction of partially substituted cellulose acetate with phthalic anhydride in the presence of an organic solvent and a basic catalyst . The organic solvents typically used include acetic acid, acetone, or pyridine. The basic catalysts can be anhydrous sodium acetate when using acetic acid, amines when using acetone, and the organic solvent itself when using pyridine . The phthalyl content of the derivatives produced by this method is inversely dependent on the reaction temperature, although the rate of phthalyl introduction is faster at high temperatures .

Análisis De Reacciones Químicas

Cellacefate undergoes various chemical reactions, including esterification and hydrolysis. The esterification process involves the reaction of cellulose acetate with phthalic anhydride, resulting in the formation of cellulose acetate phthalate . Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the release of phthalic acid and cellulose acetate . Common reagents used in these reactions include acetic acid, acetone, pyridine, and sodium acetate . The major products formed from these reactions are cellulose acetate phthalate and phthalic acid .

Aplicaciones Científicas De Investigación

Cellacefate has been extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a polymer matrix for drug delivery systems due to its pH-sensitive solubility . In biology, it is employed in the formulation of enteric coatings for oral medications, protecting the active ingredients from the acidic environment of the stomach . In medicine, cellacefate is used in controlled release formulations, allowing for the sustained release of drugs over a prolonged period . In the industry, it is utilized in the production of coatings for various applications, including food packaging and textiles .

Mecanismo De Acción

The mechanism of action of cellacefate is primarily based on its pH-sensitive solubility. In the acidic environment of the stomach, cellacefate remains intact, protecting the active ingredients of the medication from degradation . Once the medication reaches the more basic environment of the intestine, cellacefate dissolves, releasing the active ingredients for absorption . This controlled release mechanism ensures that the medication is delivered to the desired site of action in a timely manner .

Comparación Con Compuestos Similares

Cellacefate is often compared with other enteric coating agents such as hypromellose phthalate, polyvinyl acetate phthalate, and methacrylic acid copolymers . While all these compounds serve the same purpose of protecting medications from the acidic environment of the stomach, cellacefate is unique due to its specific chemical structure and pH-sensitive solubility . This makes it particularly effective in ensuring the controlled release of drugs in the intestine .

List of Similar Compounds::- Hypromellose phthalate

- Polyvinyl acetate phthalate

- Methacrylic acid copolymers

Propiedades

Fórmula molecular |

C32H34O19 |

|---|---|

Peso molecular |

722.6 g/mol |

Nombre IUPAC |

2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid |

InChI |

InChI=1S/C32H34O19/c1-13(33)45-11-19-21(35)25(49-29(42)17-9-5-3-7-15(17)27(38)39)23(37)32(48-19)51-24-20(12-46-14(2)34)47-31(44)26(22(24)36)50-30(43)18-10-6-4-8-16(18)28(40)41/h3-10,19-26,31-32,35-37,44H,11-12H2,1-2H3,(H,38,39)(H,40,41)/t19-,20-,21-,22+,23-,24-,25+,26-,31-,32+/m0/s1 |

Clave InChI |

DMNFZTKVDDFCQE-UNAKMPPPSA-N |

SMILES isomérico |

CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H]([C@@H]2O)OC(=O)C3=CC=CC=C3C(=O)O)O)COC(=O)C)O)OC(=O)C4=CC=CC=C4C(=O)O)O |

SMILES canónico |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2O)OC(=O)C3=CC=CC=C3C(=O)O)O)COC(=O)C)O)OC(=O)C4=CC=CC=C4C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

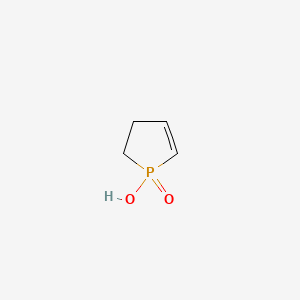

![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)

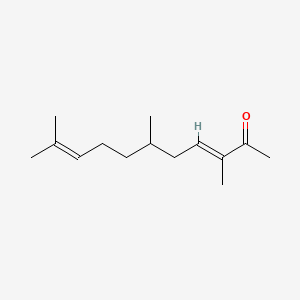

![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)

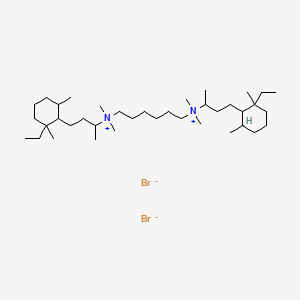

![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)